![molecular formula C18H14F2N4O2 B2787733 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide CAS No. 1448050-53-0](/img/structure/B2787733.png)
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide, also known as DIAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DIAC belongs to the class of azetidine-based compounds, which have shown promising results in inhibiting cancer cell growth.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide involves the inhibition of the protein Hsp90, which is involved in the folding and stabilization of various oncogenic proteins. By inhibiting Hsp90, 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide destabilizes these oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is its selectivity towards cancer cells, which minimizes the potential for off-target effects. However, its low solubility in water may limit its use in certain experimental settings.
Future Directions
Future research on 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide could focus on optimizing its synthesis and improving its solubility in water. Additionally, further studies could investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. The development of 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide analogs could also lead to the discovery of more potent and selective cancer therapeutics.
Synthesis Methods
The synthesis of 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide involves a multi-step process that starts with the reaction of 1H-indazole-6-carboxylic acid with thionyl chloride to form the acid chloride. This is then reacted with 3,4-difluorobenzoyl chloride to form the corresponding acid chloride, which is further reacted with azetidine-3-carboxylic acid to form 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-14-4-2-10(5-15(14)20)18(26)24-8-12(9-24)17(25)22-13-3-1-11-7-21-23-16(11)6-13/h1-7,12H,8-9H2,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGANYMFDONHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.